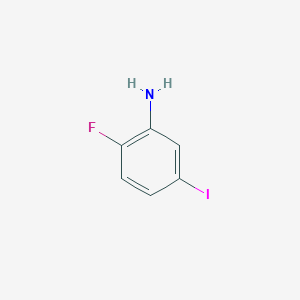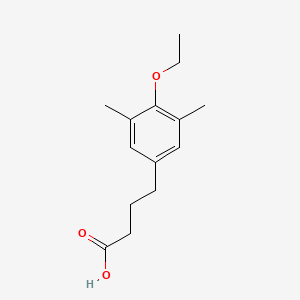
9-Aza-1,17-diguanidino heptadecane sesquisulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aza-1,17-diguanidino heptadecane sesquisulphate, also known as AGH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 9-Aza-1,17-diguanidino heptadecane sesquisulphate is not fully understood, but it is thought to involve the modulation of ion channels and membrane transporters. This compound has been shown to affect the activity of several different ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
9-Aza-1,17-diguanidino heptadecane sesquisulphate has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to increase the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. 9-Aza-1,17-diguanidino heptadecane sesquisulphate has also been shown to modulate the activity of immune cells, suggesting that it may have potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Aza-1,17-diguanidino heptadecane sesquisulphate is its versatility. This compound has been used in a wide range of scientific research applications, making it a useful tool for investigating various biological processes. However, one limitation of 9-Aza-1,17-diguanidino heptadecane sesquisulphate is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 9-Aza-1,17-diguanidino heptadecane sesquisulphate. One area of interest is the development of 9-Aza-1,17-diguanidino heptadecane sesquisulphate-based therapeutics for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of 9-Aza-1,17-diguanidino heptadecane sesquisulphate, which could provide insights into the underlying biological processes that this compound affects. Finally, there is also potential for the development of new derivatives of 9-Aza-1,17-diguanidino heptadecane sesquisulphate with improved properties for scientific research.
Méthodes De Synthèse
The synthesis of 9-Aza-1,17-diguanidino heptadecane sesquisulphate involves the reaction of heptadecane with guanidine and sulphuric acid. This process results in the formation of a sesquisulphate salt, which is purified and used in scientific research.
Applications De Recherche Scientifique
9-Aza-1,17-diguanidino heptadecane sesquisulphate has been used in a variety of scientific research applications, including studies of cell signaling pathways, ion channels, and membrane transporters. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
bis[8-(diaminomethylideneazaniumyl)octyl]azanium;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYDMSAHFJIJTD-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[NH+]=C(N)N)CCC[NH2+]CCCCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44N7O4S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26643-62-9 |
Source


|
| Record name | Heptadecane, 9-aza-1,17-diguanidino-, sesquisulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026643629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)





![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)
![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)


![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)